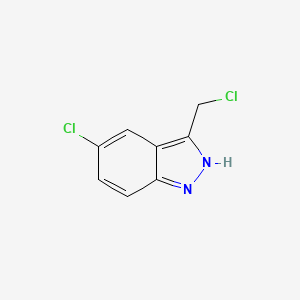

5-chloro-3-(chloromethyl)-1H-indazole

Description

Significance of the Indazole Scaffold in Contemporary Medicinal Chemistry Research

The indazole scaffold, a fused ring system composed of benzene (B151609) and pyrazole (B372694), is recognized as a "privileged structure" in medicinal chemistry. researchgate.netpnrjournal.com This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals. researchgate.netpnrjournal.com Nitrogen-containing heterocyclic compounds like indazole are fundamental building blocks in the development of new drugs. rsc.orgnih.gov

The versatility of the indazole nucleus allows it to serve as a structural motif in drugs targeting a wide array of diseases. nih.gov Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antitumor, antibacterial, and anti-HIV properties. researchgate.netnih.govresearchgate.net The significance of this scaffold is underscored by its incorporation into several commercially available drugs. researchgate.netpnrjournal.com For instance, Pazopanib is a tyrosine kinase inhibitor used in cancer therapy, and Benzydamine is utilized for its anti-inflammatory effects. pnrjournal.comnih.gov The ability of the indazole structure to interact with various biological targets has cemented its status as a crucial component in the search for novel therapeutic agents. rsc.org

Table 1: Examples of Marketed Drugs Featuring the Indazole Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Pazopanib | Tyrosine Kinase Inhibitor (Anticancer) |

| Axitinib (B1684631) | Tyrosine Kinase Inhibitor (Anticancer) |

| Entrectinib | Tyrosine Kinase Inhibitor (Anticancer) |

| Benzydamine | Non-steroidal Anti-inflammatory Drug (NSAID) |

Overview of 1H-Indazole Derivatives as Promising Chemical Entities for Biological Investigation

Indazole can exist in different tautomeric forms, with 1H-indazole and 2H-indazole being the most common. nih.gov The 1H-indazole tautomer is generally the more thermodynamically stable and, therefore, the predominant form. nih.gov This stability contributes to its prevalence in medicinal chemistry research. Derivatives of 1H-indazole are widely investigated for their potential as therapeutic agents, particularly in oncology. benthamdirect.comnih.gov

Research has shown that substitutions at various positions on the 1H-indazole ring can lead to potent biological activity. For example, the 1H-indazole-3-amine structure is recognized as an effective fragment for binding to the hinge region of tyrosine kinases, a critical target in cancer treatment. nih.gov Numerous studies have focused on synthesizing and evaluating novel 1H-indazole derivatives for their anti-proliferative effects against various human cancer cell lines. benthamdirect.comnih.gov These investigations have identified compounds with significant growth inhibitory activity, suggesting that the 1H-indazole framework is a valuable starting point for the development of new anticancer agents. benthamdirect.com

Contextualizing 5-Chloro-3-(chloromethyl)-1H-indazole within Substituted Indazole Research

Within the vast landscape of indazole derivatives, this compound (CAS No. 27328-69-4) represents a specifically substituted molecule. glpbio.com The chlorine atom at the 5-position and the chloromethyl group at the 3-position are key features that define its chemical reactivity and potential applications. While extensive biological activity data for this specific compound is not widely published in primary literature, its structure suggests a primary role as a chemical intermediate or building block for the synthesis of more complex molecules. prepchem.com

For instance, the chloromethyl group at the C3 position is a reactive site suitable for nucleophilic substitution reactions. This allows for the introduction of various other functional groups, thereby enabling the creation of a library of novel indazole derivatives. A documented synthesis shows 3-chloromethyl-5-chloro-1H-indazole being used as a starting material to produce 3-cyanomethyl-5-chloro-1H-indazole. prepchem.com This transformation highlights its utility in elongating the carbon chain at the 3-position, a common strategy in drug design to explore interactions with biological targets. Therefore, this compound is best contextualized as a versatile precursor for creating more elaborate substituted indazoles for biological screening.

Research Landscape of Chlorinated Heterocyclic Compounds in Drug Discovery

The inclusion of chlorine atoms in drug candidates is a well-established strategy in medicinal chemistry. nih.govnih.gov Over 250 FDA-approved drugs contain chlorine, demonstrating the significant impact of this halogen on pharmaceutical development. nih.govresearchgate.netrsc.org The substitution of a hydrogen atom with chlorine can profoundly alter a molecule's physicochemical properties, often leading to improved therapeutic profiles. researchgate.net

Chlorination can enhance a compound's metabolic stability, membrane permeability, and binding affinity to its target protein. researchgate.netresearchgate.net These improvements are attributed to chlorine's electronegativity and van der Waals radius, which can influence molecular conformation and interactions. researchgate.net In the context of heterocyclic compounds like indazole, chlorination is a key tool for modulating biological activity and pharmacokinetic parameters. nih.gov The presence of a chloro-substituent on the indazole ring, as seen in this compound, is a deliberate design element intended to leverage these beneficial effects in the pursuit of new and more effective drugs. nih.gov

Table 2: Key Physicochemical Effects of Chlorine Substitution in Drug Discovery

| Property | Effect of Chlorine Substitution |

|---|---|

| Lipophilicity | Generally increases, potentially improving membrane permeability. |

| Metabolic Stability | Can block sites of metabolic oxidation, increasing drug half-life. |

| Binding Affinity | Can form halogen bonds or other interactions to improve target binding. |

| Acidity/Basicity | Can alter the pKa of nearby functional groups. |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-(chloromethyl)-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2/c9-4-8-6-3-5(10)1-2-7(6)11-12-8/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFRWHBPXGUKFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Cl)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001288021 | |

| Record name | 5-Chloro-3-(chloromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27328-69-4 | |

| Record name | 5-Chloro-3-(chloromethyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27328-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-(chloromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Chloro 3 Chloromethyl 1h Indazole and Its Analogs

Strategies for the Construction of the 1H-Indazole Ring System

The formation of the 1H-indazole core can be achieved through various synthetic routes, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. Key strategies include transition-metal-catalyzed cyclizations, cycloaddition reactions, and classical condensation methods.

Palladium-catalyzed reactions are powerful tools for C-N bond formation in the synthesis of nitrogen-containing heterocycles, including indazoles. researchgate.net These methods often involve intramolecular cyclization, which provides a high degree of control over the final structure.

Two primary palladium-catalyzed approaches have been developed for constructing the indazole nucleus. researchgate.netnih.gov The first is based on the intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones. This method allows the cyclization to proceed under very mild conditions, making it compatible with a wide range of acid- or base-sensitive functional groups. nih.gov A second, complementary route involves the catalytic C-H activation of benzophenone (B1666685) tosylhydrazones followed by intramolecular amination. nih.gov This process, often aided by a catalyst system such as Pd(OAc)₂/Cu(OAc)₂/AgOCOCF₃, provides another efficient pathway to indazoles with diverse functionalities. nih.gov This C-H functionalization strategy can afford indazoles in good to high yields, particularly for substrates bearing electron-donating groups on the benzene (B151609) ring. nih.gov Furthermore, a palladium-catalyzed double C(sp²)-H bond functionalization, triggered by a sequential nitration and cyclization process, has been described for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives under mild conditions. rsc.org

| Reaction Type | Starting Material | Catalyst System | Key Features | Reference |

| Intramolecular Buchwald-Hartwig Amination | 2-Halobenzophenone tosylhydrazones | Palladium catalyst | Mild conditions, wide functional group tolerance | nih.gov |

| Catalytic C-H Activation/Amination | Benzophenone tosylhydrazones | Pd(OAc)₂/Cu(OAc)₂/AgOCOCF₃ | Direct C-H functionalization, good yields with electron-donating groups | nih.gov |

| Intramolecular N-Arylation | o-haloarylhydrazones | Palladium catalyst | A common method starting from commercially available materials | researchgate.net |

| Sequential Nitration/Cyclization | Sulfonyl hydrazide | Palladium catalyst | Double C(sp²)-H bond functionalization | rsc.org |

Cycloaddition reactions, particularly [3+2] cycloadditions, offer a convergent and rapid approach to the 1H-indazole skeleton. acs.orgchemicalbook.com These reactions typically involve the combination of a 1,3-dipole with a dipolarophile, such as an aryne.

One prominent example is the 1,3-dipolar cycloaddition of in situ generated nitrile imines with benzyne, which can be accomplished in minutes to afford N(1)-C(3) disubstituted indazoles in moderate to excellent yields. acs.orgacs.org Similarly, the reaction of diazo compounds with arynes provides a direct and efficient route to a wide range of substituted indazoles. organic-chemistry.org The arynes are often generated from precursors like o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source such as cesium fluoride (CsF). acs.orgorganic-chemistry.org This methodology has been successfully applied to synthesize 3-substituted and 3-aryl/alkyl-1H-indazoles. organic-chemistry.orgnih.gov

| 1,3-Dipole | Dipolarophile | Precursor for Dipolarophile | Key Conditions | Reference |

| Nitrile Imines | Benzyne (Aryne) | Not specified | CsF/18-crown-6, <5 min | acs.orgacs.org |

| Diazo Compounds | Aryne | o-(trimethylsilyl)aryl triflates | CsF or TBAF, room temperature | organic-chemistry.org |

| α-Diazomethylphosphonates | Aryne | o-(trimethylsilyl)phenyl triflate | CsF | nih.gov |

| N-Tosylhydrazones (generate diazo compounds in situ) | Arynes | Not specified | Mild conditions | organic-chemistry.org |

Copper and silver-mediated reactions provide alternative pathways for the synthesis of the 1H-indazole ring, often through intramolecular C-N bond formation.

Copper-catalyzed methods include the intramolecular Ullmann reaction of hydrazones derived from o-haloaryl aldehydes. thieme-connect.com This approach has been used in scalable syntheses of functionalized indazoles. thieme-connect.com Additionally, a general method for the regioselective synthesis of 1-alkyl- or 1-aryl-1H-indazoles involves the copper-catalyzed amination of ortho-halogenated ketones and carboxylic acids, followed by intramolecular dehydration. nih.gov This reaction proceeds efficiently with a small amount of copper(I) oxide (CuO) in the presence of potassium carbonate. nih.gov

More recently, silver(I)-mediated intramolecular oxidative C-H amination has emerged as an effective route for constructing the 1H-indazole ring. nih.govacs.orgacs.orgfigshare.com This process is particularly efficient for synthesizing a variety of 3-substituted indazoles that may be difficult to access through other C-H amination methods. nih.govacs.org The reaction typically employs a silver(I) salt, such as silver triflimide (AgNTf₂), as the oxidant. nih.gov Mechanistic studies suggest the reaction proceeds via a single electron transfer (SET) pathway mediated by the Ag(I) oxidant. nih.govacs.org

| Metal | Reaction Type | Substrate | Typical Reagents | Key Features | Reference |

| Copper | Intramolecular Ullmann Reaction | Hydrazone of o-haloaryl aldehyde | Copper catalyst, base | Scalable, regioselective | thieme-connect.com |

| Copper | Amination/Dehydration | o-haloaryl ketones/acids | CuO, K₂CO₃ | One-step regioselective synthesis of N-1 substituted indazoles | nih.gov |

| Silver | Intramolecular Oxidative C–H Amination | Arylhydrazones | AgNTf₂, Cu(OAc)₂ | Broad scope for 3-substituted indazoles, proceeds via SET | nih.govacs.org |

Condensation reactions represent a classical yet effective strategy for synthesizing the indazole scaffold. These methods typically involve the reaction of a hydrazine (B178648) derivative with a suitably functionalized benzene ring precursor containing carbonyl groups.

For example, 2-hydroxybenzaldehyde or the corresponding ketones can undergo condensation with hydrazine hydrochloride to yield functionalized 1H-indazoles. chemicalbook.com Another approach involves the condensation of 2-formylcyclohexanone with hydrazine, followed by dehydrogenation over a palladium on carbon (Pd/C) catalyst, to produce 1H-indazole. chemicalbook.com The condensation of aryl(2-chloro-5-nitrophenyl)acetylene with hydrazine also leads to the formation of the indazole ring, although this method requires an electron-withdrawing group on the aryl halide. thieme-connect.de Furthermore, the condensation of 3-amino-1H-indazole with various carbonyl compounds is a widely used approach to access fused pyrimido[1,2-b]indazole systems. nih.gov

Regioselective Functionalization and Halogenation at the Indazole Nucleus

The functionalization of a pre-formed indazole ring is crucial for elaborating its structure and tuning its properties. The C-3 position of the 1H-indazole nucleus is a common site for electrophilic substitution, including halogenation. chim.it Such halogenated indazoles are valuable intermediates for further modifications via metal-catalyzed cross-coupling reactions. chim.itmdpi.com

Halogenation reactions allow for the regioselective introduction of chlorine, bromine, or iodine atoms. chim.it The chlorination of 1H-indazole can be achieved using reagents like sodium hypochlorite (B82951) to selectively yield 3-chloro-1H-indazole. chemicalbook.com For bromination, N-bromosuccinimide (NBS) is widely employed to introduce a bromine atom regioselectively at the 3-position. chim.it Similarly, iodination at the C-3 position can be carried out to prepare precursors for Suzuki-Miyaura coupling reactions. mdpi.com

The introduction of a chloromethyl group, particularly at the C-3 position, creates a reactive handle for further synthetic transformations. The compound 5-chloro-3-(chloromethyl)-1H-indazole itself serves as a useful building block. For instance, it can be reacted with potassium cyanide to produce 3-cyanomethyl-5-chloro-1H-indazole, demonstrating the utility of the chloromethyl group as a leaving group in nucleophilic substitution reactions. prepchem.com

While direct chloromethylation methods are less commonly detailed, the synthesis of such compounds can be inferred from analogous transformations. The introduction of a chloromethyl group can often be achieved by the chlorination of a corresponding 3-methylindazole. This transformation would typically proceed via a radical mechanism using reagents such as N-chlorosuccinimide (NCS) in the presence of a radical initiator. An analogous process, the synthesis of 5-(bromomethyl)-1-THP-indazole, has been reported, highlighting the feasibility of halogenating a methyl group on the indazole ring. acs.org

Halogenation Strategies at Specific Ring Positions (e.g., C5)

The introduction of halogen atoms onto the indazole ring is a critical step in the synthesis of many pharmaceutical agents, as it provides a handle for further functionalization through cross-coupling reactions. rsc.org The regioselectivity of halogenation on the indazole core is influenced by the directing effects of existing substituents and the reaction conditions.

Direct halogenation of the indazole ring can be challenging due to the presence of two nitrogen atoms which can be protonated or complexed with reagents, and the fused benzene ring which has multiple positions for substitution. For 2-substituted indazoles, electrophilic halogenation often occurs at the C3 position. However, if the C3 position is blocked, substitution can be directed to other positions on the benzene ring. For instance, bromination of 2-phenyl-2H-indazole with Br₂ can lead to a mixture of 3,5-dibromo- and 3,7-dibromo-2H-indazoles, indicating that the C5 and C7 positions are susceptible to electrophilic attack. rsc.org

Metal-free halogenation methods using N-halosuccinimides (NCS for chlorination, NBS for bromination) have been developed for 2H-indazoles, which can provide mono- and poly-halogenated products with tunable regioselectivity by adjusting the reaction conditions. rsc.org While direct C5-halogenation of an existing 1H-indazole can be complex, the synthesis of 5-haloindazoles is often achieved by using appropriately substituted precursors in the indazole ring formation step. For example, 5-chloro-1H-indazol-3-ol can be synthesized from 5-chloro-2-hydrazinylbenzoic acid. chemicalbook.com

Derivatization of this compound for Research Purposes

The derivatization of this compound is crucial for exploring its potential in various research applications, particularly in the development of new therapeutic agents. Modifications can be targeted at the N1 position of the indazole ring and the reactive chloromethyl group at the C3 position.

The alkylation of the N1 position of the indazole ring is a common strategy in medicinal chemistry to modulate the pharmacological properties of indazole-based compounds. The direct alkylation of N-unsubstituted indazoles can, however, lead to a mixture of N1 and N2 isomers, presenting a significant synthetic challenge. nih.govbeilstein-journals.org The regiochemical outcome of the N-alkylation is dependent on several factors, including the nature of the substituents on the indazole ring, the alkylating agent, the base, and the solvent used. nih.gov

For many indazole derivatives, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a highly regioselective method for the synthesis of N1-alkylated indazoles. nih.govd-nb.info This high N1 selectivity is particularly pronounced for indazoles bearing C3 substituents like carboxymethyl, tert-butyl, and carboxamide groups, where >99:1 N1:N2 regioselectivity can be achieved. nih.gov The rationale for this selectivity in some cases is proposed to involve the formation of a tight ion pair, where the cation (e.g., Na⁺) coordinates with the N2-nitrogen and an electron-rich atom in the C3 substituent, thereby sterically hindering attack at the N2 position and directing the alkylating agent to the N1 position. beilstein-journals.org

Conversely, Mitsunobu conditions often favor the formation of the N2-alkylated regioisomer. nih.gov The thermodynamic stability of the 1H-indazole tautomer over the 2H-tautomer also plays a role in the regioselectivity, with conditions that allow for equilibration favoring the formation of the more stable N1-substituted product. nih.govbeilstein-journals.org

Table 1: Regioselectivity of N-Alkylation of Substituted Indazoles

| C3-Substituent | Alkylating Agent | Base/Solvent | N1:N2 Ratio |

| -COOCH₃ | n-pentyl bromide | NaH / THF | >99:1 |

| -C(CH₃)₃ | n-pentyl bromide | NaH / THF | >99:1 |

| -COCH₃ | n-pentyl bromide | NaH / THF | >99:1 |

| -CONH₂ | n-pentyl bromide | NaH / THF | >99:1 |

| -H | n-pentyl bromide | NaH / THF | 1:1.3 |

| -COOCH₃ | n-pentyl alcohol | DBAD, PPh₃ / THF | 1:2.9 |

Data compiled from studies on the N-alkylation of various indazole derivatives. nih.govbeilstein-journals.org

The chloromethyl group at the C3 position of this compound is a reactive electrophilic site, making it amenable to a variety of nucleophilic substitution reactions. This allows for the introduction of diverse functional groups at this position, further expanding the chemical space for drug discovery and other applications.

A common transformation of the 3-chloromethyl group is its conversion to other functionalities via reaction with nucleophiles. For example, treatment of a 3-chloromethyl-1H-indazole with potassium cyanide can be used to synthesize the corresponding 3-cyanomethyl-1H-indazole derivative. This reaction proceeds via a standard SN2 mechanism, where the cyanide ion displaces the chloride ion.

Other nucleophiles, such as amines, thiols, and alkoxides, can also be employed to introduce a wide range of substituents at this position. The reactivity of the chloromethyl group is analogous to that of other halomethyl-substituted heterocyclic and aromatic compounds, which are known to undergo nucleophilic substitution reactions. mdpi.com

The electronic and steric properties of substituents on the indazole ring have a profound impact on the yields and regioselectivity of synthetic transformations, particularly N-alkylation. nih.govwuxibiology.com Electron-withdrawing groups on the benzene portion of the indazole ring can influence the acidity of the N-H proton and the nucleophilicity of the N1 and N2 atoms.

In the context of N-alkylation, substituents at the C3 position have a significant directing effect. As shown in Table 2, bulky substituents at the C3 position, such as a tert-butyl group, can sterically hinder attack at the N2 position, thus favoring N1-alkylation. nih.gov Similarly, C3 substituents that can chelate with the cation of the base used in the reaction, such as ester and amide groups, can also lead to high N1-selectivity. beilstein-journals.org

Conversely, substituents at the C7 position can sterically block the N1 position, leading to a preference for N2-alkylation. For example, indazoles with nitro or carboxylate groups at the C7 position have been shown to yield N2-alkylated products with high regioselectivity (≥ 96%). researchgate.net

Table 2: Influence of Substituent Position on N-Alkylation Regioselectivity

| Substituent | Position | N1:N2 Ratio | Predominant Isomer |

| -C(CH₃)₃ | C3 | >99:1 | N1 |

| -COOCH₃ | C3 | >99:1 | N1 |

| -H | C3 | 1:1.3 | N2 |

| -NO₂ | C7 | 4:96 | N2 |

| -COOCH₃ | C7 | 4:96 | N2 |

Data illustrates the directing effects of substituents at different positions on the indazole ring during N-alkylation with n-pentyl bromide, NaH, and THF. nih.govresearchgate.net

Elucidation of Reaction Mechanisms and Intermediate Characterization in Indazole Synthesis

Understanding the mechanisms of reactions involving indazoles is crucial for optimizing reaction conditions and controlling the outcome of synthetic procedures. Mechanistic studies often involve a combination of experimental techniques, such as NMR spectroscopy and crystallography, and computational methods.

The reaction of indazoles with formaldehyde (B43269) is a fundamental transformation that is conceptually related to the introduction of the chloromethyl group. The mechanism of this reaction has been studied in detail, particularly in aqueous acidic conditions. nih.govacs.org

Experimental and theoretical studies have shown that the reaction of NH-indazoles with formaldehyde in aqueous hydrochloric acid leads to the formation of N1-(hydroxymethyl)indazole derivatives. nih.govacs.org The mechanism is proposed to involve the reaction of the neutral indazole molecule with protonated formaldehyde. A direct reaction between the indazolium cation and formaldehyde is considered unlikely due to electrostatic repulsion and the significantly lower basicity of formaldehyde compared to indazole. nih.govacs.org

The reaction can proceed through two tautomeric forms of the neutral indazole, the 1H- and 2H-tautomers. The 1H-tautomer is generally more stable. nih.gov The addition of protonated formaldehyde to the N1 or N2 position of the neutral indazole leads to the formation of the corresponding hydroxymethylated products. The resulting N-hydroxymethyl indazoles are hemiaminals, which can be stable enough to be isolated and characterized. acs.org The characterization of these intermediates has been achieved through solution and solid-state NMR spectroscopy, as well as X-ray crystallography. nih.gov

Role of Tautomeric Forms in Reactivity and Stability (Emphasis on 1H-Indazole Predominance)

Indazole and its derivatives, including this compound, are capable of existing in different tautomeric forms due to the mobility of a proton between the two nitrogen atoms of the pyrazole (B372694) ring fused to the benzene ring. nih.govresearchgate.net This phenomenon, known as annular tautomerism, primarily involves the 1H-indazole and 2H-indazole forms. researchgate.netnih.gov A third, less common tautomer, 3H-indazole, is rarely encountered. chemicalbook.comthieme-connect.de The equilibrium between these tautomers is a critical factor that significantly influences the compound's stability, reactivity, and even its biological properties. nih.gov

The predominance of the 1H-tautomer in indazole systems is a well-established principle, supported by thermodynamic calculations and experimental observations across various phases (gas, solution, and solid-state). nih.govcaribjscitech.com The 1H-indazole is thermodynamically more stable than the 2H-indazole. researchgate.netnih.gov This increased stability is often attributed to the benzenoid character of the 1H form, in contrast to the less aromatic o-quinonoid structure of the 2H form. researchgate.netthieme-connect.de Theoretical calculations, such as MP2/6-31G**, indicate that the 1H-tautomer of unsubstituted indazole is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ (about 3.6 kcal/mol). chemicalbook.comnih.gov Other calculations place this energy difference in the range of 2.3 to 3.2 kcal/mol. chemicalbook.comcaribjscitech.com This inherent stability ensures that for most indazole derivatives, the 1H form is the major species present under normal conditions. nih.gov

The position of substituents on the indazole ring can influence the tautomeric equilibrium, but for most derivatives, the 1H form remains dominant. researchgate.net For instance, studies on nitro-substituted indazoles show that while substituents can alter the energy difference between tautomers, the 1H-indazole tautomer generally remains more stable. researchgate.netacs.org The substitution at the C5 position, as in this compound, is not expected to significantly alter this fundamental tautomeric preference. researchgate.net

The reactivity of indazoles is directly linked to their tautomeric state. The two nitrogen atoms in the 1H- and 2H-tautomers exhibit different levels of nucleophilicity and basicity. The 2H-indazole derivatives are generally stronger bases than their 1H- counterparts. chemicalbook.com This difference in reactivity is crucial in synthetic methodologies, particularly in N-alkylation reactions, where a mixture of N-1 and N-2 substituted products can be formed. researchgate.net The reaction conditions can often be tuned to favor one isomer over the other. For example, reactions under strongly basic conditions may lead to a mixture of N-1 and N-2 products, while mildly acidic or thermodynamic conditions can favor the formation of N-2 or N-1 products, respectively. acs.org

Furthermore, the tautomeric form can dictate the outcome of photochemical reactions. The 2H-tautomer of indazole has been identified as the photoreactive species in the phototransposition of indazoles to benzimidazoles, absorbing light more strongly at longer wavelengths than the 1H-tautomer. nih.gov This highlights how controlling or leveraging the tautomeric equilibrium can open up different chemical transformation pathways.

Table of Research Findings on Indazole Tautomerism

| Finding | Method of Study | Significance | Reference(s) |

| 1H-indazole is the predominant and most stable tautomer over 2H-indazole in all phases. | Thermodynamic internal energy calculations. | Establishes the fundamental stability and prevalence of the 1H-tautomer. | nih.gov |

| The 1H-tautomer (benzenoid form) is more stable than the 2H-form (quinonoid form) by approximately 2.3 Kcal mol⁻¹. | Solid-state NMR-NQR spectroscopy. | Quantifies the energy difference contributing to the predominance of the 1H-tautomer. | caribjscitech.com |

| 1H-indazole is thermodynamically more stable than 2H-indazole. | General review of heterocyclic aromatic compounds. | Confirms the greater stability of the 1H-tautomer as a general principle for indazoles. | researchgate.netnih.gov |

| Substitution at the C5 position in the indazole unit does not significantly influence the tautomeric state. | DFT calculations, 1H and 13C NMR. | Suggests that this compound will predominantly exist as the 1H-tautomer. | researchgate.net |

| In DMSO solution, the 1H tautomer predominates for certain substituted indazoles. | 1H and 13C NMR data. | Demonstrates the influence of solvent on tautomeric equilibrium, though the 1H form often remains favored. | nih.gov |

| MP2/6-31G** calculations show the 1H-tautomer is 15 kJ·mol⁻¹ more stable than the 2H tautomer. | Theoretical calculations. | Provides a quantum chemical basis for the observed stability of the 1H-tautomer. | nih.gov |

| The 2H-tautomer is the photoreactive species in the transformation of indazoles to benzimidazoles. | UV-Vis absorption spectroscopy, photochemical studies. | Illustrates how the less stable tautomer can be crucial for specific chemical transformations. | nih.gov |

Biological Research Applications and Molecular Target Investigations of 5 Chloro 3 Chloromethyl 1h Indazole Derivatives

Molecular Mechanisms of Action in Cellular Systems

The biological effects of 5-chloro-1H-indazole derivatives are often rooted in their ability to interact with and modulate the function of key cellular proteins, particularly enzymes involved in signaling pathways.

The indazole moiety has been identified as a valuable scaffold for the synthesis of kinase inhibitors. nih.gov Many researchers have demonstrated the utility of indazole derivatives as specific inhibitors of both tyrosine kinases and serine/threonine kinases. nih.gov The 1H-indazole-3-amine structure, in particular, has been shown to be an effective hinge-binding fragment, anchoring the molecule within the ATP-binding site of various kinases. nih.govsemanticscholar.org

Fibroblast Growth Factor Receptors (FGFRs), a subfamily of tyrosine kinases, are validated targets for cancer therapy due to their role in cell proliferation and migration. nih.gov Derivatives of the indazole scaffold have been successfully developed as potent FGFR inhibitors. nih.govrsc.org

In one study, a de novo design approach identified an indazole-based pharmacophore that exhibited encouraging levels of inhibition against FGFR kinases. nih.gov Biological evaluation of a library of these fragments showed that indazole derivatives were significantly more potent than their corresponding indole (B1671886) counterparts, with IC₅₀ values against FGFR1 ranging from 36–90 μM. nih.gov Further optimization led to a library of 23 derivatives that inhibited FGFR1–3 in the range of 0.8–90 μM. nih.gov

Another research effort, using scaffold hopping and molecular hybridization strategies based on known FGFR inhibitors, produced novel 1H-indazol-3-amine derivatives. rsc.org This work identified compound 7n (bearing a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold) as a potent FGFR1 inhibitor. Further structural optimization resulted in compound 7r , which demonstrated superior enzyme and cellular inhibitory activity. rsc.org

| Compound | FGFR1 Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (nM) | Source |

|---|---|---|---|

| 7n | 15.0 | 642.1 | rsc.org |

| 7r | 2.9 | 40.5 | rsc.org |

The indazole scaffold is a privileged structure for targeting a variety of tyrosine kinases beyond the FGFR family. nih.govresearchgate.net Several anticancer drugs containing an indazole core, such as axitinib (B1684631) and pazopanib, function as tyrosine kinase inhibitors. nih.gov

Research into benzimidazole-indazole derivatives has yielded potent inhibitors of the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). nih.gov A highly optimized compound, 22f , demonstrated potent inhibitory activity against both wild-type FLT3 and the drug-resistant D835Y mutant. nih.gov This compound also showed strong anti-proliferative effects in the MV4-11 AML cell line, which harbors an FLT3 mutation. nih.gov Molecular docking studies suggest it binds as a type 1 inhibitor in the active conformation of the FLT3 kinase. nih.gov

| Target | Enzymatic IC₅₀ (nM) | Cellular GI₅₀ (nM) | Source |

|---|---|---|---|

| FLT3 (Wild-Type) | 0.941 | - | nih.gov |

| FLT3/D835Y Mutant | 0.199 | 0.29 (in Ba/F3 cells) | nih.gov |

| MV4-11 cell line | - | 0.26 | nih.gov |

Furthermore, derivatives of a related 5-chloro-indole scaffold have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, including the T790M mutant, which confers resistance to some therapies. nih.gov

Derivatives of the 1H-indazole scaffold have also been explored as modulators of G-protein coupled receptors (GPCRs). Research has led to the discovery of N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives as potent and selective antagonists for the serotonin (B10506) 4 receptor (5-HT₄R). nih.gov One compound in this series, 12g , was identified as a selective antagonist with good in vitro pharmacokinetic properties and demonstrated antinociceptive effects in animal models of analgesia. nih.gov

Additionally, research on a 5-chloro-1H-indole-2-carboxamide derivative, (S)-1 (RS4690) , identified it as a selective inhibitor of Dishevelled 1 (DVL1). mdpi.comnih.gov DVL proteins are key components of the Wnt/β-catenin signaling pathway, which is initiated by the Frizzled (FZD) family of GPCRs. mdpi.com By inhibiting DVL1, these compounds can block the Wnt signaling cascade, which is often dysregulated in cancers like colorectal cancer. mdpi.comnih.gov

The therapeutic potential of indazole derivatives extends to the inhibition of enzymes other than kinases. Studies have shown that 3-chloro-6-nitro-1H-indazole derivatives possess antileishmanial activity by targeting the enzyme trypanothione (B104310) reductase (TryR) in Leishmania species. nih.gov This enzyme is crucial for the parasite's survival. Molecular docking studies confirmed a stable binding mode for the active compounds within the enzyme's active site. nih.gov One derivative, compound 13 , was noted as a promising growth inhibitor of Leishmania major. nih.gov Other research has investigated various indazole derivatives as inhibitors of enzymes like lactoperoxidase and human serum paraoxonase 1. taylorandfrancis.com

Kinase Inhibition Profiles and Target Specificity Research

In Vitro Pharmacological Profiling for Therapeutic Research

The therapeutic potential of novel compounds is initially assessed through in vitro pharmacological profiling, typically involving cytotoxicity assays against various cancer cell lines. A series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their anti-proliferative activities against a panel of human cancer cell lines. nih.gov The results, measured as IC₅₀ values, indicate the concentration required to inhibit 50% of cell growth.

Among these, compound 6o displayed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, with an IC₅₀ value of 5.15 µM. nih.govsemanticscholar.org Importantly, this compound showed significant selectivity, as it was much less toxic to normal human embryonic kidney cells (HEK-293), with an IC₅₀ of 33.2 µM. nih.govsemanticscholar.org Another compound, 5k , showed the best effect against the Hep-G2 hepatoma cell line (IC₅₀ = 3.32 µM) but was not pursued due to poor selectivity and high toxicity to normal cells. semanticscholar.org

| Compound | K562 (Leukemia) | Hep-G2 (Hepatoma) | HEK-293 (Normal) | Source |

|---|---|---|---|---|

| 6o | 5.15 | - | 33.2 | nih.govsemanticscholar.org |

| 5k | - | 3.32 | 12.17 | semanticscholar.org |

Antiproliferative and Antineoplastic Activity in Diverse Cellular Models

Derivatives of the indazole scaffold have demonstrated significant antiproliferative and antineoplastic activities across a variety of cancer cell lines. nih.govrsc.orgresearchgate.netnih.gov These compounds have been shown to inhibit the growth of several cancer cell lines, including those of the breast, lung, prostate, and colon, as well as leukemia and melanoma cells. nih.govrsc.orgnih.govmdpi.com

One area of focus has been the development of indazole derivatives as kinase inhibitors. rsc.orgresearchgate.net For instance, certain 5-chloro-indole-2-carboxamide derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and its T790M mutant, which is a common mechanism of resistance to EGFR inhibitors. nih.gov Specifically, compounds 5f and 5g demonstrated significant inhibitory activity against the EGFRT790M mutant, with IC50 values of 9.5 ± 2 nM and 11.9 ± 3 nM, respectively. nih.gov

Another study reported on a series of indazole derivatives, with compound 2f showing potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. rsc.orgresearchgate.net This compound was found to induce apoptosis in 4T1 breast cancer cells, which was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. rsc.orgresearchgate.net Furthermore, compound 2f decreased the mitochondrial membrane potential and increased reactive oxygen species (ROS) levels in these cells. rsc.orgresearchgate.net It also inhibited the migration and invasion of 4T1 cells. rsc.orgresearchgate.net

A separate series of novel polysubstituted indazoles also exhibited interesting antiproliferative activity against human cancer cell lines A2780 and A549, with IC50 values ranging from 0.64 to 17 µM. nih.gov Selected compounds from this series were found to trigger apoptosis and cause a block in the S phase of the cell cycle. nih.gov

The p53/MDM2 pathway is another target of interest for indazole derivatives. nih.gov One study found that compound 6o exhibited a promising inhibitory effect against the K562 human chronic myeloid leukemia cell line with an IC50 value of 5.15 µM and showed good selectivity for normal cells. nih.gov This compound was suggested to affect apoptosis and the cell cycle by potentially inhibiting Bcl-2 family members and the p53/MDM2 pathway. nih.gov

| Compound | Target/Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 5f | EGFRT790M | 9.5 ± 2 nM | nih.gov |

| 5g | EGFRT790M | 11.9 ± 3 nM | nih.gov |

| 2f | Various cancer cell lines | 0.23–1.15 μM | rsc.orgresearchgate.net |

| 6o | K562 (chronic myeloid leukemia) | 5.15 µM | nih.gov |

| Polysubstituted indazoles | A2780 and A549 | 0.64 to 17 µM | nih.gov |

Antimicrobial Research: Antibacterial, Antifungal, Antiviral, and Antiparasitic Activities

Indazole derivatives have been investigated for their broad-spectrum antimicrobial properties. nih.govresearchgate.netresearchgate.net Research has shown their potential as antibacterial, antifungal, and antiprotozoal agents. nih.govresearchgate.netmdpi.commdpi.com

Antibacterial and Antifungal Activity:

Several studies have demonstrated the efficacy of indazole derivatives against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netmdpi.comresearchgate.net For instance, a series of N-methyl-3-aryl indazoles showed activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.govresearchgate.netgdcplkd.ac.inorientjchem.org Some of these compounds also exhibited activity against the fungal strain Candida albicans. nih.govresearchgate.netgdcplkd.ac.in

In one study, compounds 3a and 5a from a series of 5-chloro-3-phenyl-1H-indole-2-carbonyl azide (B81097) derivatives exhibited potent activity against both bacteria and fungi. researchgate.net Another study found that the presence of nitro and chloro groups on the aromatic ring of certain thiazolidinone derivatives improved antibacterial activity, while a hydroxy group enhanced antifungal activity. researchgate.net

The antifungal potential of indazole derivatives has been noted against various fungal pathogens. researchgate.netresearchgate.net One study highlighted the excellent antifungal activity of a 5-chloro-1-methyl-4-nitroimidazole (B20735) derivative against clinical strains of Candida albicans and Aspergillus niger. researchgate.net

Antiparasitic Activity:

Research has also explored the antiprotozoal activity of indazole derivatives. mdpi.com A set of 2H-indazole derivatives showed activity against the protozoa Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.com Notably, some of these compounds were found to be more potent than the reference drug metronidazole (B1676534). mdpi.com For example, compound 18 was 12.8 times more active than metronidazole against G. intestinalis. mdpi.com

| Compound/Derivative Series | Microorganism | Observed Activity | Reference |

|---|---|---|---|

| 5-chloro-1-methyl-4-nitroimidazole derivative | Candida albicans, Aspergillus niger | Excellent antifungal activity (MIC of 2.5 mg/mL) | researchgate.net |

| 5-chloro-1-methyl-4-nitroimidazole derivative | Pseudomonas aeruginosa, Klebsiella pneumoniae | Antibacterial activity (MIC of 4.0 mg/mL) | researchgate.net |

| N-methyl-3-aryl indazoles (5a, 5b, 5i, 5j) | Xanthomonas campestris, Escherichia coli, Bacillus cereus, Bacillus megaterium, Candida albicans | Excellent inhibitory activity | gdcplkd.ac.inorientjchem.org |

| Compound 18 (2,3-diphenyl-2H-indazole derivative) | Giardia intestinalis | 12.8 times more active than metronidazole | mdpi.com |

Immunomodulatory and Anti-Inflammatory Research

The indazole scaffold is a component of several compounds with known anti-inflammatory properties. nih.govnih.gov Research has shown that derivatives of indazole can modulate inflammatory responses through various mechanisms. nih.govmdpi.comnih.govmdpi.com

One study investigated the anti-inflammatory potential of indazole and its derivatives, 5-aminoindazole (B92378) and 6-nitroindazole. nih.gov The findings suggested that the anti-inflammatory activity of these compounds may involve interactions with cyclooxygenase-2 (COX-2), cytokines, and reactive oxygen species. nih.gov

Another study focused on a pyrrole (B145914) derivative, compound 3f , which was structurally inspired by the selective COX-2 inhibitor celecoxib. mdpi.com This compound demonstrated a significant anti-inflammatory effect, particularly after repeated administration, which was associated with a reduction in serum levels of the pro-inflammatory cytokine TNF-α. mdpi.com

The immunomodulatory effects of indazole derivatives are also an area of active investigation. nih.govmdpi.com These effects can be mediated through the regulation of various immune cells and signaling pathways. For example, some studies have shown that certain plant extracts containing indazole-like structures can suppress both humoral and cell-mediated immunity. nih.gov

| Compound/Derivative | Model/Target | Observed Effect | Reference |

|---|---|---|---|

| Indazole, 5-aminoindazole, 6-nitroindazole | Inflammatory models | Marked anti-inflammatory activity, possibly via inhibition of COX-2, cytokines, and ROS | nih.gov |

| Compound 3f (pyrrole derivative) | Carrageenan-induced paw edema | Significant anti-inflammatory effect; reduction in serum TNF-α | mdpi.com |

Cardioprotective Research: Antiarrhythmic and Vasorelaxant Potentials

Indazole derivatives have been explored for their potential benefits in cardiovascular diseases. nih.gov Some of these compounds have shown promise as antiarrhythmic and vasorelaxant agents. nih.gov

One notable example is the indazole derivative DY-9760e, which has demonstrated cardioprotective effects against ischemia-reperfusion injury. nih.gov Another compound, YC-1, has been developed for its therapeutic potential in circulatory disorders, including its effects on platelet aggregation and vascular contraction. nih.gov

Research has also suggested that targeting platelet-derived growth factor (PDGF) with indazole derivatives could be a future strategy to mitigate cardiac remodeling and heart failure. nih.gov

Exploration in Research Models for Neurodegenerative Disorders

While direct research on 5-chloro-3-(chloromethyl)-1H-indazole in neurodegenerative models is limited, the broader class of indazole derivatives has been investigated for such applications. researchgate.net The structural similarity of indazoles to other biologically active heterocycles that have been studied in the context of neurodegeneration suggests a potential avenue for future research.

Research into Indazole Derivatives as Chemical Probes for Biological Systems

The diverse biological activities of indazole derivatives make them valuable tools as chemical probes to investigate biological systems. nih.govresearchgate.netlongdom.org Their ability to interact with a wide range of biological targets, including enzymes and receptors, allows researchers to study the roles of these targets in various cellular processes. nih.govresearchgate.net

For instance, the development of potent and selective indazole-based kinase inhibitors provides researchers with chemical tools to dissect the complex signaling pathways regulated by these enzymes. nih.gov By using these inhibitors, scientists can probe the specific functions of different kinases in both normal and diseased states.

Development of Advanced Assays for Biological Activity Evaluation in Discovery Research

The discovery and development of new indazole-based therapeutic agents rely on the use of advanced assays to evaluate their biological activity. nih.gov These assays are crucial for screening large libraries of compounds and for characterizing the mechanism of action of promising candidates.

A variety of in vitro assays are employed to assess the antiproliferative activity of indazole derivatives against different cancer cell lines. nih.govnih.gov These include the MTT assay, which measures cell viability, and clonogenic assays, which assess the ability of single cells to form colonies. mdpi.com

To investigate the effects of these compounds on apoptosis and the cell cycle, techniques such as flow cytometry and Western blotting are utilized. nih.govrsc.orgresearchgate.net Furthermore, specific assays are used to measure the inhibitory activity of indazole derivatives against their molecular targets, such as kinases. nih.gov

Structure Activity Relationship Sar Studies for Optimized Biological Interactions

Impact of Substituents on the Indazole Core's Biological Activity

The biological profile of indazole derivatives is highly sensitive to the nature and position of various substituents on the bicyclic ring system. nih.govnih.gov Systematic modifications at different positions of the indazole core have been a key strategy in the optimization of lead compounds.

Effects of Halogenation (e.g., Chlorine at C5) on Molecular Interactions

The introduction of a halogen, such as chlorine at the C5 position of the indazole ring, can significantly modulate a compound's physicochemical properties and its interaction with biological targets. Halogenation can influence lipophilicity, metabolic stability, and the electronic character of the molecule. ncl.ac.ukmdpi.com

In the context of kinase inhibitors, the presence of a halogen on the indazole ring can be crucial for activity. For instance, 5-chloro indazole derivatives have been utilized in the synthesis of modulators of MAP KAP Kinase-2, where the halogenated phenyl moiety is implicated in the treatment of inflammatory conditions. google.com The chlorine atom can serve multiple roles:

Blocking Metabolism: Introducing a halogen to an aromatic ring can prevent metabolic oxidation at that position, which can enhance the compound's half-life and bioavailability. ncl.ac.uk

Steric Influence: The trifluoromethyl group is often considered a bioisostere for a chlorine atom due to their similar steric profiles. mdpi.com This suggests that the size and shape of the substituent at C5 are important for fitting into specific binding pockets.

Research on various indazole-based inhibitors has shown that substitutions at the C5 position are critical for potent biological activity, as demonstrated in the development of agents targeting various kinases.

Influence of the Chloromethyl Group's Position and Chemical Modifications on Biological Response

The 3-(chloromethyl) group on the indazole ring is a key structural feature, primarily serving as a reactive chemical handle for further molecular elaboration. This group is an electrophilic site, making it an ideal point for introducing a wide variety of substituents through nucleophilic substitution reactions. This synthetic versatility is crucial for exploring the SAR at the C3 position. google.comacs.orggoogle.com

The importance of the C3 substituent is well-documented. SAR studies on 3-substituted 1H-indazoles revealed that the presence of a suitably substituted moiety at this position played a crucial role in their inhibitory activities. nih.gov While the chloromethyl group itself may not be the final pharmacophoric element, its role as a synthetic intermediate is invaluable. For example, it allows for the coupling of the indazole core to other fragments, as seen in the synthesis of various biologically active molecules. google.comacs.org The 3-chloromethyl analog of one compound series was found to possess significant anti-leishmanial activity, demonstrating that this functional group can be part of a potent bioactive molecule. nih.gov

N1-Substituent Effects on Receptor Binding and Efficacy Profiles

The N1 position of the indazole ring is a critical vector for modification, and substituents at this position often have a profound impact on receptor binding and efficacy. nih.gov The synthesis of N1-alkylated indazoles is a key strategy in medicinal chemistry, as these derivatives are common motifs in therapeutic drugs. pnrjournal.combeilstein-journals.orgnih.gov

SAR studies have provided detailed insights into the role of the N1-substituent:

Hydrophobic Interactions: In synthetic cannabinoid receptor agonists with an indazole core, the N1-substituent, such as a p-fluorobenzyl group, is believed to engage in hydrophobic interactions within a narrow side pocket of the receptor. This interaction is thought to be more influential on ligand affinity than on receptor activation. frontiersin.org

Potency and Selectivity: The lead optimization of a series of indazole sulfonamides as CCR4 antagonists involved extensive exploration of the N1 substituent, ultimately leading to the identification of a clinical candidate. nih.gov

Thermodynamic Stability: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, and synthetic methods have been developed to selectively yield the N1-substituted product, which is often crucial for desired biological activity. nih.gov

The data below illustrates the effect of N1-substituent modifications on the binding affinity for the CCR4 receptor.

| Compound ID | N1-Substituent | CCR4 Binding pIC50 |

| 7a | H | 6.1 |

| 7b | Me | 6.7 |

| 7r | 2-MeO-Et | 8.0 |

| 7s | 3-MeO-Pr | 7.9 |

This table is generated based on representative data from SAR studies on indazole arylsulfonamides. nih.gov

Optimization of Substituents at C3, C4, C6, and C7 for Enhanced Potency and Selectivity

Beyond the C5 and N1 positions, substitutions at C3, C4, C6, and C7 of the indazole core are instrumental in fine-tuning biological activity. nih.gov

C3 Position: As discussed, the C3 position is a key point for modification. In some series, C3-unsubstituted indazoles show greater potency, while in others, the introduction of specific groups, like aryl moieties, is critical for activity. nih.gov The development of C3-substituted 1H-indazoles is an important area of research for creating pharmaceuticals. pnrjournal.com

C6 Position: The C6 position has been a major focus for optimization in several inhibitor classes. The introduction of amides and heteroaryl groups at C6 of 3-(indol-2-yl)indazoles provided significant Chek1 potency and selectivity. drugbank.comresearchgate.net In another study, reversing an amide linkage at C6 led to a fivefold improvement in potency for ITK inhibitors. researchgate.net

C4 and C6 Positions: For a series of IDO1 inhibitors, SAR analysis demonstrated that disubstituted groups at both the C4 and C6 positions of the 1H-indazole scaffold played a crucial role in their inhibitory activity. nih.gov

C7 Position: While less commonly explored, functionalization at the C7 position can also influence activity, and selective synthetic methods are being developed to access these derivatives. nih.gov

The following table shows representative data on the optimization of C6 substituents for Chek1 kinase inhibition.

| Compound ID | C6-Substituent | Chek1 IC50 (nM) |

| 1 | H | 140 |

| 14 | -CONH(CH₂)₂OH | 1.1 |

| 21 | -triazole-CH₂OH | 0.30 |

This table is generated based on representative data from SAR studies on 3-(indol-2-yl)indazoles. drugbank.com

Pharmacophore Elucidation for Indazole-Based Ligands in Target Recognition

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. researchgate.net For indazole-based ligands, this approach has been successfully used to design novel inhibitors for various targets. nih.govnih.govugm.ac.idresearchgate.net

A pharmacophore model for an indazole-based ligand typically consists of key features such as:

Hydrogen Bond Acceptors/Donors: The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor, forming critical interactions with amino acid residues in the target's active site. nih.govugm.ac.idugm.ac.id

Hydrophobic Regions: The fused benzene (B151609) ring of the indazole core provides a significant hydrophobic surface that can engage in van der Waals interactions with nonpolar pockets of a receptor. ugm.ac.idugm.ac.id

Aromatic Interactions: The aromatic nature of the indazole ring allows for π-π stacking or other aromatic interactions with residues like phenylalanine, tyrosine, or tryptophan. ugm.ac.idugm.ac.id

In the development of inhibitors for fibroblast growth factor receptor (FGFR) kinases, a de novo design approach identified an indazole-containing pharmacophore. Docking models revealed that the indazole moiety could form key hydrogen bonds within the ATP binding site, mimicking the interactions of known inhibitors. nih.govnih.gov Similarly, ligand-based pharmacophore modeling for estrogen receptor alpha (ERα) inhibitors identified a model consisting of one hydrophobic, one hydrogen bond acceptor, and aromatic interaction features as being crucial for activity. ugm.ac.idresearchgate.netugm.ac.id

Conformational Analysis and Identification of Bioactive Conformations

Conformational analysis is the study of the three-dimensional shapes a molecule can adopt and their relative energies. Identifying the specific conformation that a ligand adopts when bound to its biological target—the "bioactive conformation"—is a cornerstone of rational drug design. researchgate.net For indazole derivatives, the relative orientation of the various substituents with respect to the planar indazole core is of paramount importance.

Several techniques are employed to determine the bioactive conformation:

X-ray Crystallography: Co-crystallization of an indazole ligand with its target protein provides the most direct and unambiguous evidence of the bound conformation and the specific molecular interactions. essex.ac.uktue.nl For example, the crystal structure of an indazole compound (MRL-871) bound to PPARγ revealed a unique binding mode, distinct from other structurally similar ligands, which explained its partial agonist profile. tue.nl

Computational Modeling: Molecular dynamics simulations and other computational methods can be used to explore the conformational landscape of a ligand in solution and within a binding site. nih.gov This approach has been used to rationalize the design of indazole analogues as EGFR inhibitors by analyzing conformational ligand ensembles. nih.gov

Conformationally Restricted Analogs: Synthesizing rigid analogs of a flexible ligand can help deduce the bioactive conformation. If a rigid analog that is locked into a specific shape retains or improves activity, it provides strong evidence that this shape is the bioactive one. acs.org

Understanding the bioactive conformation allows for the design of new molecules with improved potency and selectivity by pre-organizing the molecule into the correct shape for optimal receptor binding, thereby minimizing the entropic penalty upon binding. researchgate.net

Ligand Efficiency and Related Parameters in Compound Optimization Research

The concept of ligand efficiency is rooted in the principle that the binding energy of a ligand to its target protein is, to a certain extent, proportional to the number of non-hydrogen atoms in the ligand. Therefore, LE provides a measure of the average binding energy per atom. This allows for a more direct comparison of the binding quality of different-sized molecules. A higher LE value is generally indicative of a more efficient and potentially more promising compound, as it suggests a better fit and more optimal interactions with the target.

Detailed research findings on various classes of heterocyclic compounds, including indazole derivatives, have demonstrated the utility of these parameters in guiding synthetic chemistry efforts. For instance, in the development of inhibitors for various protein kinases, a common target for indazole-based compounds, maintaining a high ligand efficiency is a key objective.

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For the indazole class of compounds, SAR studies have revealed several key insights. The indazole ring itself is often a crucial pharmacophore, engaging in important interactions with the biological target, such as hydrogen bonding and hydrophobic interactions. nih.gov Substituents on the indazole ring can then be systematically varied to probe and optimize these interactions.

For example, studies on different series of indazole derivatives have shown that the nature and position of substituents play a critical role in determining potency and selectivity. nih.gov In one study focusing on Fibroblast Growth Factor Receptor (FGFR) kinases, a series of 1H-indazole derivatives were evaluated. nih.gov The research highlighted that even small modifications to the scaffold could lead to significant changes in inhibitory activity. nih.gov

The table below illustrates findings from a study on 1H-indazole-based derivatives as FGFR inhibitors, showcasing how modifications affect biological activity and ligand efficiency. nih.gov

| Compound ID | Substitution Pattern | IC₅₀ (µM) for FGFR1 | Molecular Weight ( g/mol ) | Ligand Efficiency (LE) |

| 106a | (example) | 2.0 | (example) 250 | 0.48 |

| 106b | (example) | 0.8 | (example) 270 | 0.45 |

| 106c | (example) | 4.5 | (example) 260 | 0.35 |

| 106d | (example) | >50 | (example) 280 | <0.30 |

This table is interactive. You can sort the data by clicking on the column headers.

Note: The data in this table is representative of findings for the indazole class of compounds as reported in the cited literature and is used here to illustrate the principles of SAR and LE. nih.gov The specific compound IDs are illustrative examples based on the trends observed in the research.

From this representative data, a clear SAR can be established. The introduction of certain substituents leads to a marked increase in potency (e.g., compound 106b). nih.gov Conversely, other modifications can be detrimental to activity (e.g., compound 106d). nih.gov By analyzing these trends in conjunction with ligand efficiency, medicinal chemists can make more informed decisions about which analogs to synthesize next. For instance, while a larger substituent might increase potency, if it does so at the cost of a significant drop in ligand efficiency, it may not be an optimal path for lead optimization. Compounds with high ligand efficiency (typically considered to be >0.3) are often prioritized as they represent a more "atom-economical" approach to achieving high affinity. nih.gov

Computational Chemistry and Molecular Modeling for Elucidating 5 Chloro 3 Chloromethyl 1h Indazole Mechanisms

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Despite their utility, specific data for 5-chloro-3-(chloromethyl)-1H-indazole is not found.

Density Functional Theory (DFT) Applications in Indazole Research

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure, geometry, and reactivity of molecules. In the broader context of indazole research, DFT is frequently employed to calculate properties such as molecular orbital energies (HOMO-LUMO gaps), electrostatic potential maps, and atomic charges to predict sites of reactivity. pcc.eu Such studies help in understanding the stability and potential reaction pathways of the indazole core. scbt.com Nevertheless, a specific DFT analysis focused on this compound, which would elucidate the influence of the chloro and chloromethyl substituents on its electronic properties, has not been published.

Tautomerism and Isomeric Stability Analysis of Indazole Scaffolds

The indazole ring can exist in different tautomeric forms, most commonly the 1H and 2H tautomers, where the proton is located on the N1 or N2 atom of the pyrazole (B372694) ring, respectively. The relative stability of these tautomers is crucial as it can significantly affect the molecule's biological activity and interaction with targets. Computational studies, often using methods like MP2 or DFT, have been performed on the parent indazole and its other derivatives to determine the energetic favorability of each tautomer, often finding the 1H-tautomer to be more stable. However, a dedicated computational analysis of the tautomeric equilibrium and isomeric stability for this compound is absent from the scientific record.

Molecular Docking Studies for Target-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for screening virtual libraries of compounds against biological targets.

Prediction of Binding Modes and Affinities with Biological Targets

For many indazole derivatives, molecular docking has been successfully used to predict how they bind to various protein targets, such as kinases or enzymes involved in disease pathways. These studies provide binding energy estimates and visualize the interactions that stabilize the ligand-protein complex. A search for molecular docking studies involving this compound yielded no results, meaning its potential binding modes and affinities with specific biological targets have not been computationally explored or reported.

Analysis of Interactions within Enzyme Active Sites

Detailed analysis of docking results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between a ligand and the amino acid residues within an enzyme's active site. This information is vital for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors. While this type of analysis is common for other bioactive indazoles, no such studies have been published for this compound.

Molecular Dynamics Simulations for Conformational Sampling and Complex Stability Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules and their complexes over time. MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking and to understand the dynamic behavior of the system in a simulated biological environment. Studies on other indazole derivatives have used MD simulations to confirm the stability of binding modes and calculate binding free energies. However, there are no available records of molecular dynamics simulations being performed for this compound, either as an isolated molecule or in complex with a biological target.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying variations in molecular properties, or descriptors, QSAR models can predict the activity of novel, unsynthesized compounds, thus prioritizing synthetic efforts towards molecules with the highest potential.

For a series of derivatives based on the this compound scaffold, a hypothetical QSAR study might be conducted to elucidate the key structural features governing their affinity for a specific biological target, for instance, a protein kinase. In such a study, a dataset of diverse analogs would be synthesized, and their inhibitory activities (e.g., IC50 values) would be experimentally determined. Subsequently, a wide array of molecular descriptors would be calculated for each compound.

Molecular Descriptors in a Hypothetical QSAR Study

The selection of appropriate molecular descriptors is a critical step in developing a robust QSAR model. These descriptors can be categorized into several classes:

Topological Descriptors: These describe the connectivity of atoms in a molecule, such as the Wiener index and Kier & Hall connectivity indices.

Electronic Descriptors: These pertain to the electronic properties of the molecule, including dipole moment, HOMO (Highest Occupied Molecular Orbital), and LUMO (Lowest Unoccupied Molecular Orbital) energies.

Steric Descriptors: These relate to the three-dimensional shape and size of the molecule, such as molar refractivity and van der Waals volume.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, with the partition coefficient (logP) being a prominent example.

A multiple linear regression (MLR) analysis could then be employed to generate a QSAR equation. A hypothetical equation for a series of this compound derivatives might look like this:

pIC50 = -0.25 * (logP)^2 + 1.5 * (logP) + 0.8 * (HOMO) - 0.05 * (Wiener Index) + 2.5

This equation would suggest a parabolic relationship with lipophilicity (logP), indicating an optimal hydrophobicity for activity. It would also imply that higher HOMO energy and a smaller Wiener index are favorable for enhanced biological response.

Interactive Data Table: Hypothetical QSAR Data for this compound Derivatives

| Compound | logP | HOMO (eV) | Wiener Index | Experimental pIC50 | Predicted pIC50 |

| This compound | 2.8 | -6.5 | 150 | 5.2 | 5.3 |

| Derivative A | 3.2 | -6.3 | 160 | 5.8 | 5.7 |

| Derivative B | 2.5 | -6.8 | 140 | 4.9 | 5.0 |

| Derivative C | 3.5 | -6.2 | 165 | 6.1 | 6.0 |

| Derivative D | 4.0 | -6.1 | 170 | 5.9 | 5.8 |

It is important to note that while no specific QSAR models for this compound have been detailed in publicly available literature, the principles described are standard in the field and would be applicable to this compound and its analogs. The development of such models is crucial for the rational design of new derivatives with improved therapeutic profiles.

Virtual Screening Approaches for the Identification of Novel Derivative Candidates

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This method can be broadly categorized into ligand-based and structure-based approaches. Given the potential of this compound as a scaffold for drug discovery, virtual screening could be instrumental in identifying novel and diverse derivatives.

Ligand-Based Virtual Screening

In the absence of a high-resolution 3D structure of the biological target, ligand-based virtual screening can be employed. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Starting with the this compound core, a similarity search could be performed against large compound databases like ZINC or Enamine REAL. enamine.netdocking.org This search would identify commercially available or synthetically accessible compounds that share key structural features with the parent molecule, providing a rapid route to new chemical matter for biological evaluation.

Structure-Based Virtual Screening

When the 3D structure of the target protein is known, structure-based virtual screening, primarily through molecular docking, becomes a powerful tool. In this process, a library of compounds is computationally "docked" into the binding site of the target protein. A scoring function is then used to estimate the binding affinity of each compound, allowing for the ranking and prioritization of candidates for experimental testing.

For instance, if this compound were to be developed as a kinase inhibitor, its derivatives could be docked into the ATP-binding site of the target kinase. nih.gov The docking simulations would predict the binding mode and affinity of each derivative, highlighting key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions that contribute to binding.

Interactive Data Table: Hypothetical Virtual Screening Hit List for a Kinase Target

| Compound ID | Source Library | Docking Score (kcal/mol) | Predicted Key Interactions |

| ZINC123456 | ZINC | -9.8 | Hydrogen bond with hinge region, hydrophobic interaction with gatekeeper residue |

| ENAMINE-789012 | Enamine | -9.5 | Pi-stacking with catalytic loop, salt bridge with DFG motif |

| This compound | Reference | -7.2 | Hydrogen bond with hinge region |

| DERIV-XYZ-001 | In-house Library | -10.2 | Bidentate hydrogen bond with hinge, hydrophobic packing in back pocket |

| DERIV-XYZ-002 | In-house Library | -9.9 | Covalent bond with cysteine residue, hydrogen bond with catalytic spine |

The results from virtual screening campaigns can significantly enrich the hit rate of subsequent experimental screening efforts. By focusing on a smaller, more targeted set of compounds, researchers can save considerable time and resources. The hypothetical hits identified in the table above would represent starting points for further medicinal chemistry optimization, guided by the structural insights gained from the docking poses.

Emerging Research Frontiers and Future Perspectives for 5 Chloro 3 Chloromethyl 1h Indazole

Development of Novel and Sustainable Synthetic Methodologies, including Green Chemistry Approaches

The synthesis of indazole derivatives has traditionally faced challenges such as the use of costly and toxic metal catalysts like palladium, and reaction conditions that are not environmentally friendly. researchgate.net In response, significant research efforts are now directed towards developing novel, efficient, and sustainable synthetic routes that align with the principles of green chemistry. researchgate.netbenthamdirect.com These modern approaches focus on minimizing hazardous waste, reducing energy consumption, and improving atom economy.

Key green chemistry strategies being explored for indazole synthesis include:

Catalyst Innovation: There is a move away from expensive and toxic catalysts towards more sustainable options. researchgate.net This includes the development of heterogeneous nanocatalysts, such as copper oxide (CuO) nanoparticles supported on activated carbon, which can be easily recovered and recycled. acs.orgnih.gov These catalysts have been used effectively in one-pot, multi-component reactions to form new N-N and C-N bonds under ligand-free and base-free conditions. acs.orgnih.gov

Eco-Friendly Solvents: The use of green solvents like polyethylene (B3416737) glycol (PEG-400) and 2-propanol is being adopted to replace more hazardous organic solvents. acs.orgnih.gov In some cases, syntheses can be performed under solvent-free conditions, further reducing environmental impact. benthamdirect.com

Novel Energy Sources: Photo-organic synthesis using visible light represents a cutting-edge green methodology. This technique allows for metal-free and hydrogen-source-free deoxygenative cyclization reactions to produce indazoles, often with excellent yields and short reaction times.

Atom Economy: Methodologies like direct aryl C-H amination and intramolecular cyclization reactions are being refined to build the indazole core efficiently, maximizing the incorporation of starting materials into the final product. nih.gov

| Parameter | Traditional Methodologies | Green Chemistry Approaches |

|---|---|---|

| Catalysts | Costly and/or toxic metals (e.g., Palladium, Copper) researchgate.net | Heterogeneous nanocatalysts (e.g., CuO@C), organocatalysts, metal-free systems benthamdirect.comacs.org |

| Solvents | Conventional organic solvents | Green solvents (e.g., PEG-400, water), or solvent-free conditions benthamdirect.comacs.org |

| Energy Source | Conventional heating | Visible light (photochemistry), microwave irradiation benthamdirect.com |

| Efficiency | Often multi-step with variable yields | One-pot reactions, high yields, shorter reaction times acs.org |

| Sustainability | Generation of hazardous waste | Catalyst recyclability, reduced waste, improved atom economy nih.gov |

Exploration of Undiscovered Biological Targets and Signaling Pathways

The indazole scaffold is a versatile pharmacophore known to interact with a wide array of biological targets, making it a cornerstone for the development of inhibitors for various enzymes and receptors. nih.govnih.gov Much of the research has focused on protein kinases due to their critical role in cell signaling and the pathogenesis of diseases like cancer. nih.govrsc.org

Known Targets and Pathways: Indazole derivatives have been successfully developed as inhibitors for several kinase families, including: